molecular formula C₂₀H₃₂O B1145258 (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaen-1-ol CAS No. 164221-12-9

(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaen-1-ol

Cat. No. B1145258
M. Wt: 288.47
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaen-1-ol” is a phosphatidylcholine (PC or GPCho). It is a glycerophospholipid in which a phosphorylcholine moiety occupies a glycerol substitution site .


Synthesis Analysis

The synthesis of this compound involves the use of a common intermediate [(3Z,6Z,9Z)-12,12-diethoxydodeca-3,6,9-trienyl]triphenylphosphonium iodide 11 via three sequential Wittig olefination. The labelled methyl ester of EPA 16b and EPAΔ17t 17b were obtained in near 10% isomeric and radiochemical purities .


Molecular Structure Analysis

The molecular formula of this compound is C20H30O2. It has a double-bond stereo configuration .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 302.5 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2. It has a rotatable bond count of 13. Its exact mass is 302.224580195 g/mol and its monoisotopic mass is 302.224580195 g/mol .

Scientific Research Applications

  • Marine Biology and Chemistry :

    • A new icosanoid lipobetaine was isolated from a red alga, with the structure determined mainly based on NMR spectral and chemical means, including the (5Z,8Z,11Z,14Z,17Z) configuration (Ishida et al., 1994).
    • Furan fatty acid steryl esters with inflammatory activity, including a polyunsaturated fatty acid with the (5Z,8Z,11Z,14Z,17E) configuration, were isolated from the marine sponge Dictyonella incisa (Ciminiello et al., 1991).
    • An allelopathic substance from red algae was identified as (5Z,8Z,11Z,14Z,17Z)-eicosapentaenoic acid, showing growth-inhibitory and spore-settlement suppressive activities (Suzuki et al., 1996).
  • Biological and Biochemical Applications :

    • Synthesis of 2-(5Z,8Z,11Z,14Z)-Icosa-5,8,11,14-tetraenamidoethyl-d(4) dihydrogen phosphate, a labile intermediate, was reported for a novel biosynthetic pathway in mouse brain and macrophages (Cheng et al., 2008).
    • In a study on moth pheromone biosynthesis, (5Z,8Z,11Z,14Z,17Z)-5,8,11,14,17-icosapentaenoic acid was identified as a precursor in a pathway distinct from that producing the main pheromone components (Wang et al., 2010).
  • Medicinal Chemistry and Pharmacology :

    • Novel analgesics derived from the paracetamol metabolite N-(4-hydroxyphenyl)-(5Z,8Z,11Z,14Z)-icosatetra-5,8,11,14-enamide were synthesized, highlighting the compound's relevance in drug development (Sinning et al., 2008).
    • The compound's role in cyclooxygenase activity was detailed, with implications for the formation of prostaglandins and thromboxanes, critical in various physiological processes (Izzo & Mitchell, 2019).
  • Chemical Synthesis and Analysis :

    • Syntheses of various metabolites of icosapentaenoic and docosahexaenoic acids were reported, demonstrating the chemical versatility and significance of this compound in synthetic chemistry (Flock & Skattebol, 2000).

properties

IUPAC Name

(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h3-4,6-7,9-10,12-13,15-16,21H,2,5,8,11,14,17-20H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDPTMYCBZDPEZ-JLNKQSITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaen-1-ol

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